Regioisomeric Identity and Receptor Pharmacology
The target compound (CAS 1183251-84-4) is a positional isomer of two commercially catalogued analogs: CAS 1155523-06-0, which bears the amino group at the 2-position and the trifluoromethyl group at the 4-position, and CAS 1155571-05-3, which bears the amino group at the 4-position and the trifluoromethyl group at the 3-position . All three share the molecular formula C₁₃H₁₈F₃N₃O and molecular weight of 289.3 g/mol, differing only in the phenyl ring substitution pattern. In the well-characterized serotonergic phenylpiperazine series, the positional arrangement of the trifluoromethyl substituent is a primary determinant of 5-HT receptor subtype selectivity, as evidenced by TFMPP (m-trifluoromethylphenylpiperazine; trifluoromethyl at position 3) acting as a 5-HT1B/2C agonist [1] and [³H]PAPP (LY-165163; p-aminophenethyl with m-trifluoromethylphenyl substitution) demonstrating 113-fold selectivity for 5-HT1A (K_D = 2.9 nM) over 5-HT1B (K_D = 328 nM) in rat brain homogenate radioligand binding assays [2]. The unique 2-CF₃, 4-NH₂ arrangement of the target compound has no direct pharmacological precedent in peer-reviewed literature, meaning its receptor binding profile cannot be reliably predicted from existing class-level SAR models.
LY-165163 (PAPP): KD 2.9 nM (5-HT1A), 328 nM (5-HT1B) — 113‑fold selectivity.
| Evidence Dimension | Predicted receptor subtype selectivity based on positional isomerism |
|---|---|
| Target Compound Data | No quantitative receptor binding data available |
| Comparator Or Baseline | LY-165163 (PAPP): 5-HT1A K_D = 2.9 nM; 5-HT1B K_D = 328 nM (113-fold selectivity). TFMPP: selective 5-HT1B/2C agonist. |
| Quantified Difference | Receptor selectivity differences among phenylpiperazine positional isomers exceed 100-fold in published series; target compound selectivity unknown and not inferable. |
| Conditions | Rat brain homogenate radioligand binding (PAPP data); in vivo drug discrimination (TFMPP data) |
Why This Matters
A scientist requiring a phenylpiperazine tool compound with a specific receptor selectivity profile cannot substitute the target compound with a regioisomer without risking a >100-fold shift in target engagement, as demonstrated by published SAR in this chemical class.
- [1] Grant KA, Colombo G. Substitution of the 5-HT1 agonist trifluoromethylphenylpiperazine (TFMPP) for the discriminative stimulus effects of ethanol: effect of training dose. Psychopharmacology. 1993;113(1):26-30. View Source
- [2] Glennon RA, Naiman NA, Pierson ME, Titeler M, Lyon RA, Weisberg E. [³H]1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: A Selective Radioligand for 5-HT1A Receptors in Rat Brain. Pharmacol Biochem Behav. 1988;29(1):197-201. View Source
